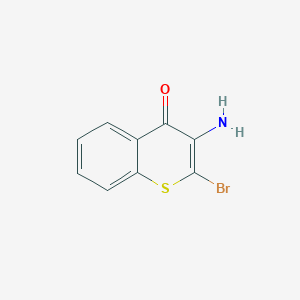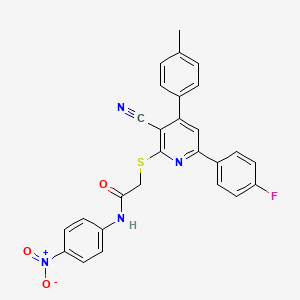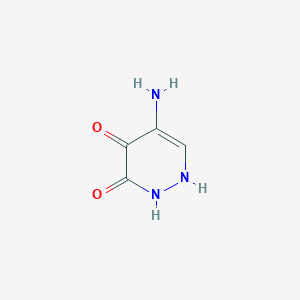
5-Amino-4-hydroxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-hydroxypyridazin-3(2H)-one: is a heterocyclic organic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups in the pyridazine ring makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxypyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For example, the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions can yield the desired compound.
-
Cyclization of Hydrazine Derivatives
Reactants: Hydrazine hydrate, 2,4-pentanedione
Conditions: Acidic medium, reflux
Product: 5-Amino-4-hydroxypyridazin-3(2H)-one
-
Alternative Method
Reactants: Hydrazine hydrate, ethyl acetoacetate
Conditions: Basic medium, room temperature
Industrial Production Methods
In an industrial setting, the production of 5-Amino-4-hydroxypyridazin-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the synthesis process.
化学反応の分析
Types of Reactions
5-Amino-4-hydroxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: 5-Keto-4-hydroxypyridazin-3(2H)-one
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere
Products: 5-Amino-4-hydroxypyridazin-3(2H)-amine
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Products: Substituted pyridazinones
科学的研究の応用
Chemistry
In chemistry, 5-Amino-4-hydroxypyridazin-3(2H)-one is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, 5-Amino-4-hydroxypyridazin-3(2H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-Amino-4-hydroxypyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Amino-3-hydroxypyridazine
- 5-Hydroxy-4-aminopyridazine
- 4,5-Diaminopyridazine
Uniqueness
Compared to similar compounds, 5-Amino-4-hydroxypyridazin-3(2H)-one is unique due to the specific positioning of the amino and hydroxyl groups on the pyridazine ring. This unique arrangement enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its specific structure may confer distinct biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
5-amino-1,2-dihydropyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-7-4(9)3(2)8/h1H,(H,6,8)(H3,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUGGYEJGPIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=O)NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
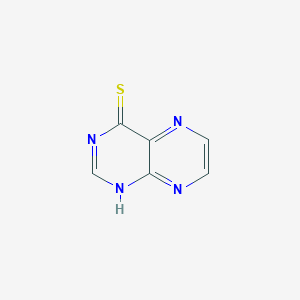
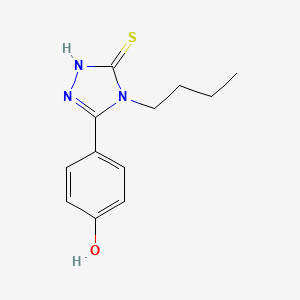

![Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate](/img/structure/B11770662.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)

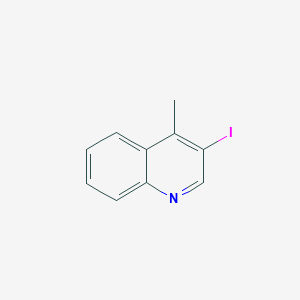
![5-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B11770704.png)
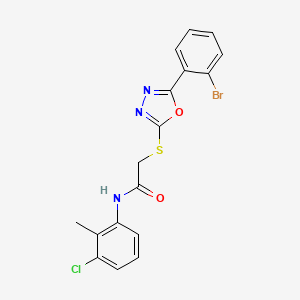
![3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11770718.png)
